molecular formula C5H10O4 B583567 6,6-Dideuteriooxane-2,4,5-triol CAS No. 478511-68-1

6,6-Dideuteriooxane-2,4,5-triol

Cat. No.: B583567
CAS No.: 478511-68-1
M. Wt: 136.143
InChI Key: ZVQAVWAHRUNNPG-CBTSVUPCSA-N
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Description

6,6-Dideuteriooxane-2,4,5-triol is a chemical compound characterized by the presence of deuterium atoms at the 6th position of the oxane ring. This compound is of significant interest in scientific research due to its unique properties, which make it valuable for studying biological processes and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dideuteriooxane-2,4,5-triol typically involves the incorporation of deuterium atoms into the oxane ring. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange processes, where the compound is synthesized in bulk quantities. The use of specialized equipment and controlled environments is essential to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dideuteriooxane-2,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of deuterated alcohols.

    Substitution: Substitution reactions can occur at the deuterium positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products:

Scientific Research Applications

6,6-Dideuteriooxane-2,4,5-triol has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

    Biology: Helps in understanding metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential in drug development and pharmacokinetics studies.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 6,6-Dideuteriooxane-2,4,5-triol involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in biological systems. The compound may interact with enzymes and receptors, altering their activity and providing insights into their function.

Comparison with Similar Compounds

    6,6-Dideuteriooxane-2,4,5-triol: Unique due to the presence of deuterium atoms.

    Oxane-2,4,5-triol: Lacks deuterium, making it less stable and reactive.

    Deuterated Alcohols: Similar in terms of deuterium incorporation but differ in structure and reactivity.

Uniqueness: this compound stands out due to its enhanced stability and reactivity, making it a valuable tool for studying isotope effects and reaction mechanisms. Its unique properties also make it suitable for various scientific and industrial applications.

Properties

IUPAC Name

6,6-dideuteriooxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(CC(O1)O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849481
Record name 2-Deoxy(5,5-~2~H_2_)pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478511-68-1
Record name 2-Deoxy(5,5-~2~H_2_)pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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